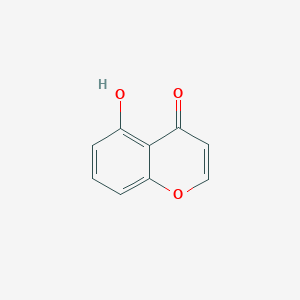

5-hidroxi-4H-cromen-4-ona

Descripción general

Descripción

5-Hydroxy-4H-chromen-4-one is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds . The molecular formula is C9H6O3, with an average mass of 162.142 Da .

Molecular Structure Analysis

The molecular structure of 5-Hydroxy-4H-chromen-4-one consists of a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) . The absence of a double bond between C-2 and C-3 in the chromanone structure differentiates it from chromone .Chemical Reactions Analysis

The reaction mechanism involves the generation of tertiary butoxide radical initially which by oxidative single-electron transformation is converted to iodochroman-4-one . Later, hydrogen iodide is removed from iodochroman-4-one to give the desired product, i.e., 4H-chromen-4-ones .Aplicaciones Científicas De Investigación

Aplicaciones antibióticas

Los derivados de cromona, incluido el 5-hidroxi-4H-cromen-4-ona, se han identificado como poseedores de propiedades antibióticas. Se pueden utilizar para desarrollar nuevos agentes antibióticos para combatir cepas resistentes de bacterias .

Aplicaciones antitumorales y anticancerígenas

Estos compuestos han mostrado prometedores resultados en terapias antitumorales y anticancerígenas. Su capacidad para inhibir el crecimiento de células cancerosas los hace valiosos en la búsqueda de nuevos tratamientos contra el cáncer .

Aplicaciones antivirales

Los derivados de cromona también se están explorando por sus actividades antivirales. Podrían utilizarse potencialmente para tratar infecciones virales o como parte de terapias combinadas .

Aplicaciones antiinflamatorias y antioxidantes

Las propiedades antiinflamatorias y antioxidantes de los derivados de cromona los convierten en candidatos para tratar enfermedades inflamatorias y combatir el estrés oxidativo .

Aplicaciones neuroprotectoras

Como inhibidores de la monoaminooxidasa-B (MAO-B), estos compuestos tienen aplicaciones potenciales en tratamientos neuroprotectores, incluidos los destinados a enfermedades neurodegenerativas como el Alzheimer .

Aplicaciones antidiabéticas

La investigación ha indicado que los derivados de cromona pueden tener propiedades antidiabéticas, ofreciendo una nueva vía para el manejo y el tratamiento de la diabetes .

Aplicaciones antihistamínicas y antiplaquetarias

Estos compuestos pueden servir como antihistamínicos o antiplaquetarios, proporcionando opciones terapéuticas para reacciones alérgicas y previniendo coágulos sanguíneos .

Mecanismo De Acción

Target of Action

Chroman-4-one, a closely related compound, is known to be a significant structural entity in a large class of medicinal compounds . It exhibits a broad variety of remarkable biological and pharmaceutical activities .

Mode of Action

Chroman-4-one derivatives have been shown to exhibit a variety of biological and pharmaceutical activities . The presence of the hydroxy group may influence the compound’s interaction with its targets, potentially leading to changes in cellular processes.

Biochemical Pathways

Chroman-4-one derivatives are known to impact a wide range of pharmacological activities

Pharmacokinetics

The compound’s solubility and stability under various conditions would likely influence its bioavailability .

Result of Action

Chroman-4-one derivatives have been shown to exhibit a variety of biological and pharmaceutical activities . For instance, certain chroman-4-one derivatives have shown significant acetylcholinesterase (AChE) inhibitory potency .

Action Environment

The action, efficacy, and stability of 5-hydroxy-4H-chromen-4-one are likely influenced by environmental factors. For instance, the compound is generally stable under normal conditions but may undergo thermal decomposition under high temperature and pressure . Proper storage in a sealed container away from high temperatures and oxidizing agents is recommended to maintain the compound’s stability .

Safety and Hazards

Direcciones Futuras

Given the significant biological and pharmaceutical activities of 4-chromanone-derived compounds , more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This will give leads to the chemistry community and pave the way for further investigation in drug discovery .

Análisis Bioquímico

Biochemical Properties

5-Hydroxy-4H-chromen-4-one plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted

Cellular Effects

5-Hydroxy-4H-chromen-4-one has significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 5-Hydroxy-4H-chromen-4-one is complex and involves a variety of interactions at the molecular level . These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The effects of 5-Hydroxy-4H-chromen-4-one change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of 5-Hydroxy-4H-chromen-4-one vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

5-Hydroxy-4H-chromen-4-one is involved in various metabolic pathways . This includes interactions with any enzymes or cofactors, as well as any effects on metabolic flux or metabolite levels

Transport and Distribution

5-Hydroxy-4H-chromen-4-one is transported and distributed within cells and tissues . This includes interactions with any transporters or binding proteins, as well as any effects on its localization or accumulation

Subcellular Localization

The subcellular localization of 5-Hydroxy-4H-chromen-4-one and any effects on its activity or function are complex and multifaceted . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles

Propiedades

IUPAC Name |

5-hydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJMXMDVAKVSKFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=O)C=COC2=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60420482 | |

| Record name | 5-hydroxy-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3952-69-0 | |

| Record name | 5-Hydroxy-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3952-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-hydroxy-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

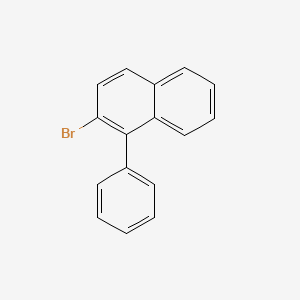

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2,6-diacetamidohexanoylamino)propanoyloxy]propanoic Acid](/img/structure/B1599133.png)